molecular formula C18H19NO3 B6080423 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine

Katalognummer B6080423
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: ZNFMWPAATKRBGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine, also known as BDCA, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BDCA is a small molecule with a unique chemical structure that makes it a promising candidate for drug development. In

Wirkmechanismus

The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine is not fully understood, but it is believed to involve the modulation of various signaling pathways. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to have various biochemical and physiological effects. In cancer research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to induce apoptosis and inhibit angiogenesis. In neurodegenerative disease research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to reduce oxidative stress and inflammation. In inflammation research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is that the mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine research. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesemethoden

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine can be synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, which is converted into the corresponding amine by reacting it with methylamine. The second intermediate is 3,4-dihydro-2H-chromen-3-carboxaldehyde, which is converted into the corresponding amine by reacting it with benzylamine. The two amines are then coupled together to form (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine.

Wissenschaftliche Forschungsanwendungen

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to have potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-4-16-14(3-1)10-15(12-22-16)19-11-13-5-6-17-18(9-13)21-8-7-20-17/h1-6,9,15,19H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFMWPAATKRBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNC3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)3,4-dihydro-2H-chromen-3-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.